molecular formula C14H19N3O3 B1448391 Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate CAS No. 1427460-41-0

Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate

Cat. No. B1448391
M. Wt: 277.32 g/mol
InChI Key: UAGODDXIGVGGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1427460-41-0. It has a molecular weight of 277.32 . The IUPAC name for this compound is benzyl 4-[(aminocarbonyl)amino]-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O3/c15-13(18)16-12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Catalysis

Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate plays a role in the synthesis of complex organic compounds. For instance, it is used in oxindole synthesis through palladium-catalyzed C-H functionalization, demonstrating its utility in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

Drug Discovery and Inhibition Studies

This compound contributes significantly to drug discovery, especially in the identification of enzyme inhibitors. For example, (4-piperidinyl)-piperazine derivatives, including this compound, were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2, showing promising inhibitory activities in enzyme and cell-based assays (Chonan et al., 2011).

Tuberculosis Treatment Research

In tuberculosis treatment research, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Molecular Structure and Spectroscopic Analysis

Detailed spectroscopic analysis of similar compounds, like 1-Benzyl-4-(N-Boc-amino)piperidine, has been conducted to understand their molecular structure and reactivity. This research is crucial for further drug development and material science applications (Janani et al., 2020).

Synthetic Intermediate for Pharmacological Compounds

This compound serves as a synthetic intermediate in the creation of pharmacologically significant compounds. For instance, its derivatives have been used in the synthesis of steroid-5alpha-reductase type 1 and 2 inhibitors, highlighting its versatility in medicinal chemistry (Picard et al., 2000).

Development of Optically Pure Piperidines

The compound contributes to the synthesis of optically pure piperidines, which are important in the pharmaceutical industry. The Claisen rearrangement of related compounds offers a pathway to piperidine derivatives with significant medicinal value (Acharya & Clive, 2010).

Nonlinear Optical Materials

In the field of materials science, derivatives of this compound have been utilized in the synthesis of nonlinear optical (NLO) materials. This demonstrates its potential application beyond pharmaceuticals into advanced material development (Huang et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The specific hazard statements are not provided in the available resources .

properties

IUPAC Name

benzyl 4-(carbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-13(18)16-12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGODDXIGVGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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